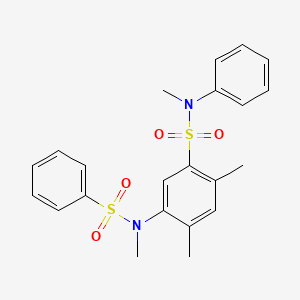

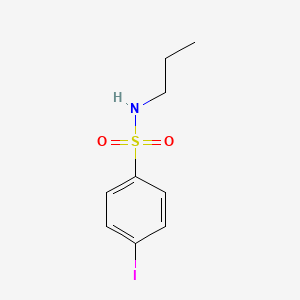

N,2,4-trimethyl-5-(N-methylphenylsulfonamido)-N-phenylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

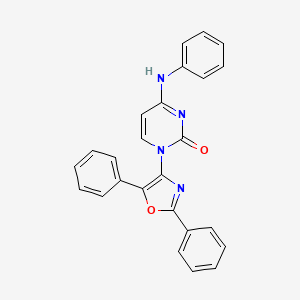

The compound "N,2,4-trimethyl-5-(N-methylphenylsulfonamido)-N-phenylbenzenesulfonamide" is a sulfonamide derivative, which is a class of organic compounds that contain a sulfonyl amide functional group. Sulfonamides are known for their various biological activities and are commonly used in medicinal chemistry as therapeutic agents.

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the reaction of a sulfonyl chloride with an amine. In the context of the provided papers, similar synthetic methods are described. For instance, the synthesis of a series of sulfonamides derived from 4-methoxyphenethylamine was initiated by reacting it with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution . Another method described the preparation of 2,4-dinitrobenzenesulfonamides from primary amines and 2,4-dinitrobenzenesulfonyl chloride, followed by alkylation to give N,N-disubstituted sulfonamides . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonyl group attached to an amine. The structural characterization is often carried out using spectroscopic techniques such as IR, NMR, and sometimes X-ray crystallography . For example, the structure of N-phenylbenzenesulfonamide was studied using FTIR, FT-Raman, UV-Vis, and NMR spectroscopy, complemented by density functional theory (DFT) calculations .

Chemical Reactions Analysis

Sulfonamides can undergo various chemical reactions, including alkylation, as seen in the synthesis of N,N-disubstituted sulfonamides . They can also form complexes with enzymes, as demonstrated by the enzyme inhibitory activity of certain sulfonamide derivatives . The reactivity of these compounds can be influenced by the substituents on the aromatic rings and the nature of the amine group.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamides, such as solubility, melting point, and stability, are influenced by their molecular structure. For instance, the poor water solubility of certain sulfonamide derivatives has been a challenge in drug formulation . The electronic properties, including ionization potential, electron affinity, and electrophilicity index, can be calculated to predict the stability and reactivity of the molecules . Additionally, the inhibitory effects on enzymes like acetylcholinesterase and carbonic anhydrases are important chemical properties that relate to the biological activity of sulfonamides .

Scientific Research Applications

Structural and Spectroscopic Studies

- A study by Eren, Özdemir. Koçak, & Özdemir (2018) reports the structural characterization of a disulfonimide derivative using spectroscopic and quantum chemical methods. The antimicrobial activity screening of the compound was performed on bacteria and fungus species, showing noteworthy antibacterial and antifungal activities.

Antimicrobial and Antifungal Activity

- The same study by Eren et al. (2018) demonstrated the compound's notable antibacterial and antifungal activities, highlighting its potential as a therapeutic agent.

Enzyme Inhibitory and Alzheimer’s Disease Therapy

- Research by Abbasi et al. (2018) involves the synthesis of a new series of sulfonamides for potential use in Alzheimer’s disease therapy. Their inhibitory effects on acetylcholinesterase were evaluated, with one compound showing comparable activity to Neostigmine methylsulfate.

Anticancer Activity

- In the study of dibenzenesulfonamides by Gul et al. (2018), new compounds were synthesized to develop anticancer drug candidates. These compounds showed inhibition of carbonic anhydrase isoenzymes and induced apoptosis and autophagy in cancer cells.

Spectroscopic and Computational Studies

- Govindarasu, Kavitha, & Sundaraganesan (2014) conducted a study on N-phenylbenzenesulfonamide, involving its synthesis, characterization, and quantum chemical calculations to provide structural and spectroscopic information.

Antitumor Applications

- A study by Owa et al. (2002) evaluated compounds from sulfonamide-focused libraries in cell-based antitumor screens. Two compounds were identified as potent cell cycle inhibitors and progressed to clinical trials.

properties

IUPAC Name |

5-[benzenesulfonyl(methyl)amino]-N,2,4-trimethyl-N-phenylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O4S2/c1-17-15-18(2)22(30(27,28)23(3)19-11-7-5-8-12-19)16-21(17)24(4)29(25,26)20-13-9-6-10-14-20/h5-16H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMAXDSQZGZCTKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N(C)S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)N(C)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,2,4-trimethyl-5-(N-methylphenylsulfonamido)-N-phenylbenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

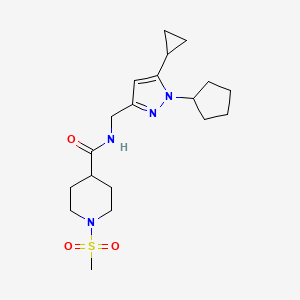

![N-[4-(1,3-benzoxazol-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B2514386.png)

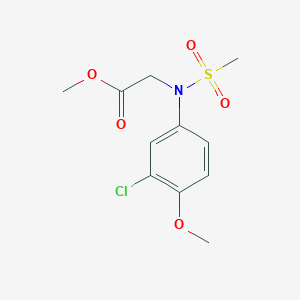

![N,N-dimethyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B2514393.png)

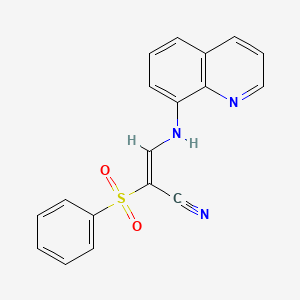

![(Z)-methyl 3-ethyl-2-((4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2514401.png)